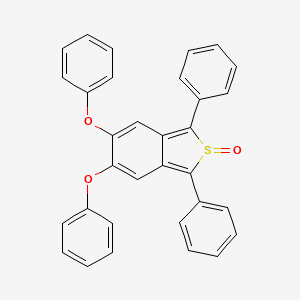
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)methioninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)methioninamide is a complex organic compound that features a naphthalene ring and a trifluoroacetyl group attached to a methioninamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)methioninamide typically involves multiple steps, starting with the preparation of the naphthalene derivative and the trifluoroacetyl group. One common method involves the reaction of naphthalene with trifluoroacetic anhydride under acidic conditions to introduce the trifluoroacetyl group. This intermediate is then reacted with methioninamide in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)methioninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Aplicaciones Científicas De Investigación
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)methioninamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions due to its ability to mimic certain biological molecules.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)methioninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites, inhibiting enzyme activity or altering receptor function. The naphthalene ring provides a hydrophobic surface that can interact with other hydrophobic regions in proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-D-alaninamide: Similar in structure but with an alaninamide moiety instead of methioninamide.
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)alaninamide: Another closely related compound with slight variations in the side chain.
Uniqueness
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)methioninamide is unique due to the presence of the methioninamide moiety, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
644985-82-0 |
|---|---|
Fórmula molecular |
C17H17F3N2O2S |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
4-methylsulfanyl-N-naphthalen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]butanamide |
InChI |
InChI=1S/C17H17F3N2O2S/c1-25-9-8-14(22-16(24)17(18,19)20)15(23)21-13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10,14H,8-9H2,1H3,(H,21,23)(H,22,24) |
Clave InChI |
NFZUEMFRAABAJY-UHFFFAOYSA-N |
SMILES canónico |
CSCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B12586590.png)
![Azuleno[1,2-B]furan-4,6-dione](/img/structure/B12586591.png)
![(2R)-2-[3-(Benzyloxy)propyl]oxirane](/img/structure/B12586594.png)
![Methanone, [2-[(1,1-dimethylethyl)dimethylsilyl]-5-thiazolyl]phenyl-](/img/structure/B12586596.png)
![2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]-](/img/structure/B12586619.png)



![(3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine](/img/structure/B12586634.png)
![4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane](/img/structure/B12586636.png)
![2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro-](/img/structure/B12586647.png)


![[(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-methoxyethyl]benzene](/img/structure/B12586666.png)
